N-[(4-Phenyl-1,3-thiazol-2-yl)methyl]oxirane-2-carboxamide
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Overview
Description
N-[(4-Phenyl-1,3-thiazol-2-yl)methyl]oxirane-2-carboxamide is a compound that features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Phenyl-1,3-thiazol-2-yl)methyl]oxirane-2-carboxamide typically involves the formation of the thiazole ring followed by the introduction of the oxirane and carboxamide groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the thiazole ring can be synthesized by the Hantzsch method, which involves the condensation of α-haloketones with thioamides . The oxirane group can be introduced via epoxidation reactions using peracids or other oxidizing agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(4-Phenyl-1,3-thiazol-2-yl)methyl]oxirane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Peracids (e.g., m-chloroperbenzoic acid) for epoxidation.
Reduction: Hydrogenation using catalysts like palladium on carbon.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Diols: from oxidation of the oxirane ring.
Alcohols or amines: from reduction reactions.
Substituted thiazoles: from substitution reactions.
Scientific Research Applications
N-[(4-Phenyl-1,3-thiazol-2-yl)methyl]oxirane-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(4-Phenyl-1,3-thiazol-2-yl)methyl]oxirane-2-carboxamide involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can interact with enzyme active sites, inhibiting their function. The oxirane group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition of their activity .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
N-[(4-Phenyl-1,3-thiazol-2-yl)methyl]oxirane-2-carboxamide is unique due to the presence of both the thiazole and oxirane groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for unique interactions with biological targets and chemical reagents, making it a valuable compound in research and industry .
Properties
IUPAC Name |
N-[(4-phenyl-1,3-thiazol-2-yl)methyl]oxirane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c16-13(11-7-17-11)14-6-12-15-10(8-18-12)9-4-2-1-3-5-9/h1-5,8,11H,6-7H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOWNVDKUJHLMSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C(=O)NCC2=NC(=CS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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